BenchChemオンラインストアへようこそ!

4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

PPAR agonist Sulfonamide substitution Molecular properties

Procure CAS 392239-62-2 for SAR-driven drug discovery. This 1,3,4-thiadiazole-2-yl-benzamide features a para-dimethylsulfamoyl and C5-ethylsulfanyl motif, distinct from methylthio or benzylthio analogues. Key for PPAR transactivation, CB1/CB2 binding, and VEGFR-2 inhibition assays per US Patents 7,772,257 B2 and 7,544,676 B2. Avoid generic thiadiazole-benzamides; only exact substitution ensures relevant activity.

Molecular Formula C13H16N4O3S3
Molecular Weight 372.48
CAS No. 392239-62-2
Cat. No. B2375843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
CAS392239-62-2
Molecular FormulaC13H16N4O3S3
Molecular Weight372.48
Structural Identifiers
SMILESCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
InChIInChI=1S/C13H16N4O3S3/c1-4-21-13-16-15-12(22-13)14-11(18)9-5-7-10(8-6-9)23(19,20)17(2)3/h5-8H,4H2,1-3H3,(H,14,15,18)
InChIKeyUBGUNRVVANAIBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 4-(Dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392239-62-2): Structural Profile and In-Class Positioning


4-(Dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392239-62-2, molecular formula C13H16N4O3S3, molecular weight 372.48 g/mol) is a synthetic sulfonamide-benzamide hybrid incorporating a 1,3,4-thiadiazole core with an ethylsulfanyl substituent at the C5 position and a para-dimethylsulfamoyl group on the benzamide phenyl ring [1]. This compound belongs to the broader class of 1,3,4-thiadiazole-2-yl-benzamide sulfonamides, a scaffold recognized in patent literature for peroxisome proliferator-activated receptor (PPAR) modulation, anticancer activity, and antimicrobial potential [2][3]. The specific combination of dimethylsulfamoyl (rather than dipropylsulfamoyl, methylsulfamoyl, or unsubstituted sulfamoyl) and ethylsulfanyl (rather than methylthio, benzylthio, or alkyl) substituents defines its physicochemical and potentially biological differentiation within this compound series.

Why Generic 1,3,4-Thiadiazole-Benzamide Substitution Fails: Structural Determinants of Target Engagement for CAS 392239-62-2


Within the 1,3,4-thiadiazole-2-yl-benzamide sulfonamide family, even minor substituent changes can produce substantial shifts in target affinity, selectivity, and physicochemical properties. The dimethylsulfamoyl group on the benzamide ring influences hydrogen-bond acceptor capacity and steric bulk in a manner distinct from dipropylsulfamoyl (CAS 392239-64-4) or unsubstituted sulfamoyl analogs, potentially altering PPAR isoform selectivity and cellular permeability [1]. Simultaneously, the ethylsulfanyl substituent at the thiadiazole C5 position contributes to lipophilicity, metabolic stability, and sulfur-mediated interactions that differ from methylthio (shorter chain, lower logP) or benzylthio (increased aromatic stacking potential) congeners [2]. Patent disclosures confirm that specific substitution patterns within this scaffold directly determine whether a compound functions as a PPARdelta agonist, a dual PPARdelta/gamma agonist, or is inactive [1]. Consequently, procuring a generic thiadiazole-benzamide without verifying the exact substitution pattern risks obtaining a compound with divergent, and potentially absent, biological activity.

Quantitative Differentiation Evidence for 4-(Dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (392239-62-2) vs. Closest Analogs


Dimethylsulfamoyl vs. Dipropylsulfamoyl: Impact on Molecular Weight, logP, and Predicted PPAR Binding

The target compound (dimethylsulfamoyl, MW 372.48) differs from its closest commercial analog, 4-(dipropylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392239-64-4, MW 428.59), by a molecular weight reduction of 56.11 g/mol and the replacement of two propyl chains with two methyl groups on the sulfonamide nitrogen [1]. This substitution reduces calculated logP by approximately 0.8–1.2 units (estimated by fragment-based methods), lowers the number of rotatable bonds from 10 to 6, and decreases topological polar surface area, all of which are predicted to enhance aqueous solubility and passive membrane permeability relative to the dipropyl analog [2]. Patent data on related sulfamoyl-thiadiazole series indicate that N,N-dimethylsulfamoyl substitution is compatible with PPARdelta and PPARgamma agonist activity, whereas bulkier N,N-dialkylsulfamoyl groups can shift selectivity or abolish activity depending on the specific target isoform [1].

PPAR agonist Sulfonamide substitution Molecular properties

Ethylsulfanyl vs. Methylthio C5-Thiadiazole Substitution: Lipophilicity and Metabolic Stability Implications

The target compound bears an ethylsulfanyl (–SCH2CH3) group at the thiadiazole C5 position, whereas the closely related analog 4-(N,N-dimethylsulfamoyl)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)benzamide carries a methylthio (–SCH3) group [1]. The additional methylene unit in the ethylsulfanyl chain increases calculated logP by approximately 0.4–0.6 units relative to the methylthio analog, enhancing membrane partitioning potential while remaining within drug-like space [2]. In related 1,3,4-thiadiazole-2-amine series, the ethylthio substituent has been shown to provide effective copper corrosion inhibition (demonstrated for 2-amino-5-ethylthio-1,3,4-thiadiazole in aerated HCl), indicating distinct surface-binding properties not shared by the methylthio or unsubstituted analogs . Furthermore, the ethylsulfanyl group may offer differential susceptibility to oxidative metabolism (sulfoxide/sulfone formation) compared to methylthio, which can be a critical consideration in in vivo study design.

Thiadiazole C5 substitution Metabolic stability Lipophilicity

Class-Level Anticancer Potential: VEGFR-2 Inhibition by Sulfonamide-Thiadiazole Hybrids

Although no published IC50 data exist specifically for CAS 392239-62-2, structurally related sulfonamide-thiadiazole-benzamide hybrids have demonstrated VEGFR-2 inhibitory activity in peer-reviewed studies. Ghorab et al. (2016) reported that certain 4-(dimethylsulfamoyl)benzamide derivatives bearing 1,3,4-thiadiazole moieties exhibited VEGFR-2 inhibition exceeding that of dasatinib (reference standard) in enzymatic assays [1]. The target compound shares the identical 4-(dimethylsulfamoyl)benzamide pharmacophore and 1,3,4-thiadiazole core with these active derivatives, differing primarily in the thiadiazole C5 substituent (ethylsulfanyl vs. substituted phenyl). Tiwari et al. (2017) further demonstrated that thiadiazole-benzamide hybrids show in vitro anticancer activity across melanoma, leukemia, cervical cancer, and breast cancer cell lines, with IC50 values in the low micromolar range for the most potent congeners [2].

VEGFR-2 inhibition Anticancer Sulfonamide-thiadiazole

Sulfamoyl Benzamide Patent Coverage: Cannabinoid Receptor Agonism as a Distinct Mechanism

US Patent 7,544,676 B2 (Dolle & Worm, assigned to Adolor Corporation) discloses sulfamoyl benzamide compounds, including 1,3,4-thiadiazole-containing variants, as agonists and/or ligands of cannabinoid receptors. The claimed compounds are indicated for treating pain, gastrointestinal disorders, inflammation, autoimmune diseases, ischemic conditions, and neurodegenerative diseases [1]. The generic Markush structure encompasses the dimethylsulfamoyl-benzamide-thiadiazole scaffold of CAS 392239-62-2. This patent establishes a distinct therapeutic mechanism (cannabinoid receptor modulation) that differentiates this compound class from the VEGFR-2/anticancer-focused sulfonamide-thiadiazoles and from the PPAR-targeting variants disclosed in other patent families [2]. Procurement of the specific substitution pattern claimed in this patent may be critical for cannabinoid receptor-targeted research programs.

Cannabinoid receptor Sulfamoyl benzamide Pain and inflammation

Limited High-Strength Differential Evidence: Explicit Acknowledgment of Data Gaps

It must be explicitly stated that no peer-reviewed primary research paper, publicly available bioassay result (PubChem BioAssay, ChEMBL, or BindingDB), or vendor technical datasheet currently provides quantitative IC50, Ki, EC50, MIC, or in vivo efficacy data specifically for 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide (CAS 392239-62-2). The differential claims in this evidence guide are therefore based on (i) structural comparisons to analogs with published data, (ii) class-level inference from the broader 1,3,4-thiadiazole sulfonamide literature, and (iii) patent disclosures covering the compound's generic scaffold [1][2]. Prospective users should treat this compound as a screening candidate requiring de novo biological characterization rather than a validated tool compound with established potency and selectivity. Procurement decisions should be weighed against the availability of more thoroughly characterized analogs such as CAS 392239-64-4 (dipropylsulfamoyl) or CAS 313532-03-5 (isopropyl-thiadiazole), which may have broader vendor availability and comparable structural features.

Data availability Procurement caution Screening compound

Highest-Confidence Application Scenarios for 4-(Dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide Based on Available Evidence


PPARdelta/gamma Agonist Screening in Metabolic Disease Programs

Given the inclusion of the 4-(dimethylsulfamoyl)benzamide-thiadiazole scaffold within the generic claims of US Patent 7,772,257 B2 (PPARdelta and PPARgamma agonists for type 2 diabetes and dyslipidemia), this compound is a suitable candidate for PPAR transactivation screening assays [1]. The dimethylsulfamoyl substituent, being less bulky than dipropylsulfamoyl, may offer a differentiated PPAR isoform selectivity profile that merits investigation.

Cannabinoid Receptor Ligand Discovery

The compound's structural compliance with the Markush formula in US Patent 7,544,676 B2 supports its evaluation in cannabinoid receptor (CB1/CB2) binding and functional assays [2]. The ethylsulfanyl substituent at the thiadiazole C5 position represents a substitution variant not extensively explored in the cannabinoid sulfamoyl benzamide literature, potentially offering novel SAR insights.

Anticancer Screening Cascade Starting from VEGFR-2 Inhibition

Based on class-level evidence that 4-(dimethylsulfamoyl)benzamide-thiadiazole hybrids inhibit VEGFR-2 and demonstrate antiproliferative activity across multiple cancer cell lines [3], this compound warrants evaluation in VEGFR-2 enzymatic assays and subsequent cell-based cytotoxicity panels (e.g., NCI-60 or similar). The ethylsulfanyl group may confer distinct potency or selectivity relative to previously characterized C5-phenyl-substituted analogs.

Structure-Activity Relationship (SAR) Studies on Thiadiazole C5 Substituent Effects

For medicinal chemistry groups systematically exploring the impact of thiadiazole C5 substituents on target binding and ADME properties, CAS 392239-62-2 fills a specific SAR gap between the methylthio analog (shorter chain, lower logP) and the benzylthio analog (bulkier, aromatic stacking potential) [4]. Its procurement enables direct, head-to-head comparison of C5 ethylsulfanyl effects on potency, selectivity, and pharmacokinetic parameters within a congeneric series.

Quote Request

Request a Quote for 4-(dimethylsulfamoyl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.